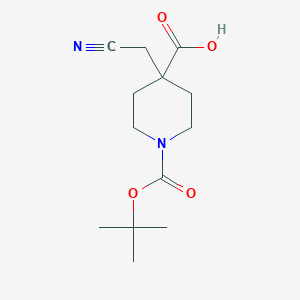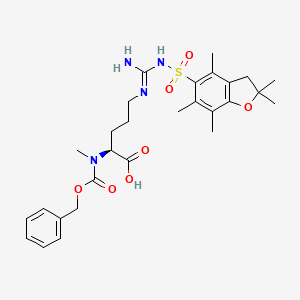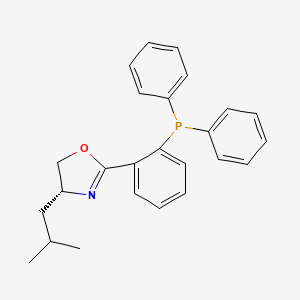![molecular formula C19H15N3O B8197639 (R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B8197639.png)
(R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole
説明
(R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C19H15N3O and its molecular weight is 301.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electrocatalysis of CO2 Reduction: Re(pyridine-oxazoline)(CO)3Cl complexes, which are related to the compound , have been found to electrocatalyze the reduction of CO2 efficiently in certain solvents like acetonitrile (J. Nganga et al., 2017).
Reactions with Nitrite Oxides: 2-Phenyl-4, 5-dihydrooxazole, a compound structurally similar to the one mentioned, reacts with benzonitrile N-oxide to form specific cycloadducts and open-chain products (P. Kennewell et al., 1994).
Synthesis of Triazole-Substituted Ligands: Azidobipyridyl ruthenium complexes, which are derivatives of bipyridin-oxazoline compounds, are used for synthesizing triazole-substituted ligands in chemical research (Baljinder S. Uppal et al., 2013).
Asymmetric Epoxidation of Olefins: Ruthenium complexes containing pyridine-2,6-dicarboxylate exhibit high catalytic activity in asymmetric epoxidation processes using H2O2 (M. Tse et al., 2006).
Applications in Solar and Photosynthesis Cells: Rhenium complexes with derivatives of bpy-R2 can be used as metal-organic chromophores in solar cells and photosynthesis applications (M. Braumüller et al., 2016).
Organic Chemistry Studies: Gold(III) pyridinyl-oxazoline cationic complexes are significant for structural and chemical studies in organic chemistry (M. Cinellu et al., 2009).
Antioxidant and Antimicrobial Activities: Some synthesized compounds related to 4,5-dihydrooxazole show antioxidant and antimicrobial properties (A. R. Saundane et al., 2016).
Photophysical Properties: Rh(III) complexes with pyridyl triazole ligands, a derivative of the mentioned compound, have specific absorption and emission properties, useful in various chemical analyses (H. Burke et al., 2004).
特性
IUPAC Name |
(4R)-4-phenyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c1-2-7-14(8-3-1)18-13-23-19(22-18)17-11-6-10-16(21-17)15-9-4-5-12-20-15/h1-12,18H,13H2/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXGHXWEYNBAAR-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC(=N2)C3=CC=CC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC=CC(=N2)C3=CC=CC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-N-[(R)-Adamantan-1-yl[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8197569.png)
![4,6-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B8197576.png)




![(3aS,8aR)-2-([2,2'-Bipyridin]-6-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8197590.png)
![3,3''-Diamino-5'-(3-amino-4-carboxyphenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8197593.png)



![(S)-2-([2,2'-Bipyridin]-6-yl)-4-benzyl-4,5-dihydrooxazole](/img/structure/B8197615.png)
![3,3''-Dihydroxy-2',5'-dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8197621.png)
